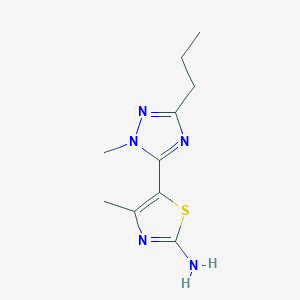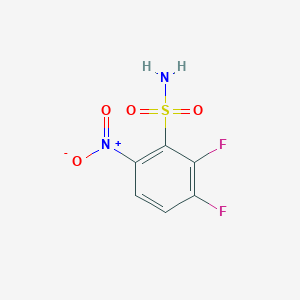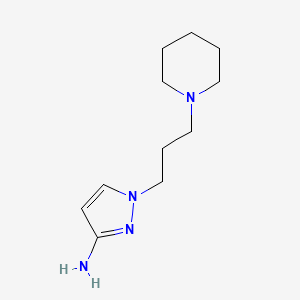
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine is a compound that features a piperidine ring attached to a pyrazole ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and pyrazole moieties in its structure suggests that it may exhibit a range of biological activities.
Vorbereitungsmethoden
The synthesis of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.
Final Coupling: The final step involves coupling the piperidine and pyrazole moieties through a propyl linker, which can be achieved using various coupling reagents and conditions
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can be used to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in research to study its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings allow the compound to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
3-(3-(Piperazin-1-yl)propyl)indole: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
Piperidine Derivatives: Other piperidine derivatives may have different substituents on the piperidine ring, leading to variations in biological activity and pharmacological properties.
The uniqueness of this compound lies in its specific combination of piperidine and pyrazole moieties, which may confer unique biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-(3-piperidin-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H20N4/c12-11-5-10-15(13-11)9-4-8-14-6-2-1-3-7-14/h5,10H,1-4,6-9H2,(H2,12,13) |
InChI-Schlüssel |
DKRGQANTNALWAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


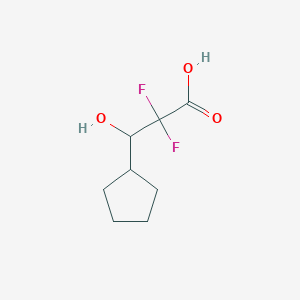
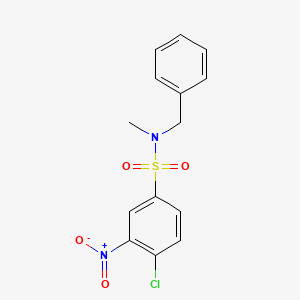
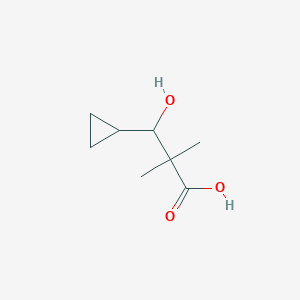
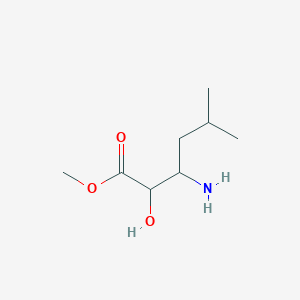
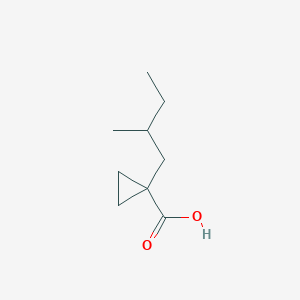
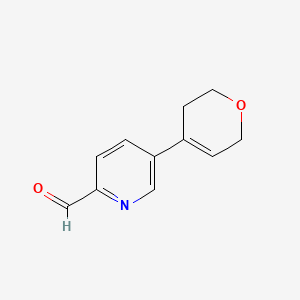
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)

